

# Application Notes and Protocols: ARN23765 in Primary Human Bronchial Epithelial Cells

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

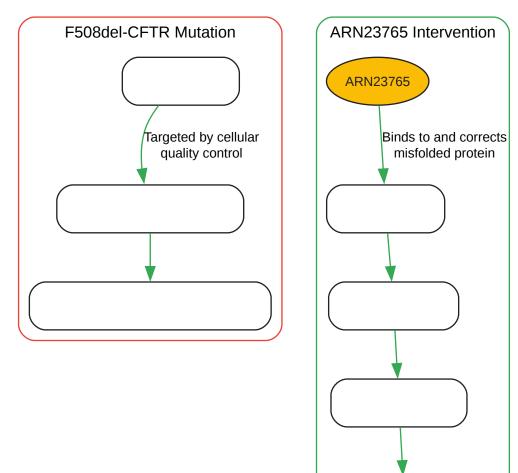
ARN23765 is a novel and highly potent pharmacological corrector of the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] This mutation is the most common cause of cystic fibrosis (CF), a genetic disorder that affects multiple organs, particularly the lungs.[4] In primary human bronchial epithelial (HBE) cells homozygous for the F508del mutation, ARN23765 has demonstrated remarkable efficacy in rescuing the function of the defective CFTR channel at picomolar concentrations.[1][2][3][4][5] These application notes provide a summary of the quantitative data, detailed experimental protocols for the use of ARN23765 in primary HBE cells, and visual representations of its mechanism of action and experimental workflows.

## **Mechanism of Action**

ARN23765 acts as a Type I CFTR corrector. The F508del mutation leads to misfolding of the CFTR protein, causing it to be retained in the endoplasmic reticulum and targeted for premature degradation. This prevents its trafficking to the plasma membrane where it would normally function as a chloride ion channel. ARN23765 is believed to directly interact with the F508del-CFTR protein, stabilizing its conformation and rescuing it from the cellular quality control machinery. This allows the corrected F508del-CFTR protein to traffic to the apical membrane of epithelial cells, thereby restoring chloride and bicarbonate transport.[1][6][7][8]



### Mechanism of ARN23765 Action



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Caption: Mechanism of **ARN23765** as a corrector for F508del-CFTR.

## **Data Presentation**

The potency of **ARN23765** in primary HBE cells from a patient homozygous for the F508del mutation has been quantified using short-circuit current measurements in an Ussing chamber.



The data highlights the significantly greater potency of **ARN23765** compared to the first-generation corrector, VX-809 (Lumacaftor).

Compound	EC50 in F508del/F508del HBE Cells	Fold Improvement vs. VX-809	Optimal Concentration Range
ARN23765	38 pM[1][2][3][4]	>5000-fold[1][3][4]	0.1 - 100 nM[1]
VX-809	~200 nM[1][4]	-	Not Applicable

# **Experimental Protocols**

# Culturing Primary Human Bronchial Epithelial Cells at an Air-Liquid Interface (ALI)

This protocol outlines the general steps for culturing primary HBE cells to form a differentiated, polarized epithelium suitable for studying CFTR function.

### Materials:

- Primary human bronchial epithelial cells (passage 1)[9]
- Bronchial epithelial growth medium (BEGM)[9]
- Collagen-coated tissue culture dishes and porous supports (e.g., Transwell® inserts)[9][10]
- ALI medium[9]
- Accutase or Trypsin-EDTA for cell detachment[9][10]
- Phosphate-buffered saline (PBS)

#### Procedure:

 Expansion of HBE Cells: Thaw and culture primary HBE cells in BEGM on collagen-coated tissue culture dishes.[9]



- Incubate at 37°C in a 5% CO2 incubator, changing the medium every other day until the cells reach 70-90% confluency.[9]
- Seeding on Porous Supports: Detach the cells using Accutase or Trypsin-EDTA.[9][10]
- Seed the detached cells onto collagen-coated porous supports at an appropriate density.
- Culture the cells submerged in ALI medium in both the apical and basal chambers until a confluent monolayer is formed (typically 2-4 days).[10]
- Establishing the Air-Liquid Interface: Once confluent, remove the medium from the apical chamber to establish the ALI.[10]
- Continue to feed the cells by changing the medium in the basal chamber every 2-3 days.[10]
- Allow the cells to differentiate for at least 21 days. The culture will develop a mucociliary phenotype.[9]

# Assessment of ARN23765 Efficacy using Ussing Chamber Electrophysiology

This protocol describes the use of the Ussing chamber system to measure CFTR-dependent ion transport in differentiated primary HBE cell cultures.

### Materials:

- Differentiated primary HBE cells on porous supports
- Ussing chamber system
- Krebs-bicarbonate Ringer (KBR) solution
- Amiloride (to block epithelial sodium channels)
- Forskolin (to activate adenylate cyclase and increase cAMP)
- Genistein (a potentiator to enhance CFTR channel opening)

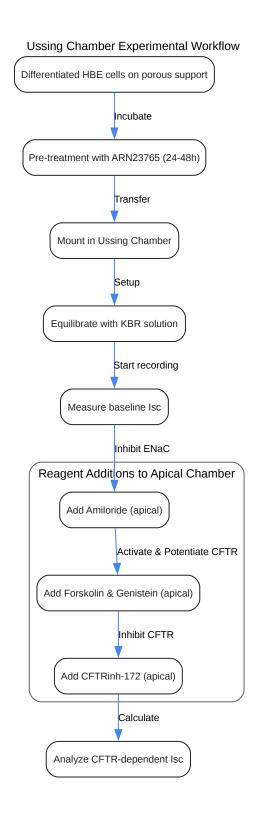


- CFTRinh-172 (a specific CFTR inhibitor)
- ARN23765 (dissolved in a suitable solvent, e.g., DMSO)

#### Procedure:

- Pre-treatment with **ARN23765**: Treat the differentiated HBE cultures with **ARN23765** at various concentrations (e.g., in the range of 1 pM to 1  $\mu$ M) for 24-48 hours by adding the compound to the basal medium.[1]
- Mounting in Ussing Chamber: Mount the porous supports with the treated HBE cells in the Ussing chamber, separating the apical and basolateral compartments.
- Equilibration: Add KBR solution to both chambers and allow the system to equilibrate.
- Measurement of Short-Circuit Current (Isc):
  - Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
  - Add amiloride to the apical chamber to inhibit sodium absorption.
  - Add forskolin and genistein to the apical chamber to stimulate and potentiate CFTRmediated chloride secretion. The increase in Isc reflects CFTR activity.
  - Finally, add CFTRinh-172 to the apical chamber to inhibit CFTR. The decrease in Isc confirms that the measured current is CFTR-dependent.[1]
- Data Analysis: The magnitude of the CFTRinh-172-sensitive Isc is a measure of CFTR function. Plot the dose-response curve of the CFTRinh-172-sensitive Isc against the concentration of ARN23765 to determine the EC50.





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Caption: Workflow for assessing ARN23765 efficacy in HBE cells.



## Safety and Handling

**ARN23765** is a research compound. Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal instructions. Initial safety screenings have shown that **ARN23765** was negative in the Ames test and a micronucleus assay and did not show significant inhibition of major CyP450 enzymes.[4]

## Conclusion

**ARN23765** is a powerful research tool for studying the correction of F508del-CFTR in primary human bronchial epithelial cells. Its picomolar potency makes it a significant advancement over previous corrector compounds. The protocols outlined above provide a framework for researchers to investigate the effects of **ARN23765** and similar molecules on CFTR function in a physiologically relevant in vitro model.

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